molecular formula C13H7ClFN3O2S B255958 (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No. B255958
M. Wt: 323.73 g/mol
InChI Key: AYVUUUDAFKHJEA-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound belongs to the thiazolo-triazine family and has a unique structure that makes it an interesting subject for study.

Mechanism of Action

The exact mechanism of action of (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is not yet fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in the development of anticancer drugs. Additionally, the compound has been found to have low toxicity in normal cells, making it a potentially safe drug candidate.

Advantages and Limitations for Lab Experiments

The advantages of using (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione in lab experiments include its potential for the development of new anticancer drugs and its low toxicity in normal cells. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research involving (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the compound's potential for the treatment of other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves several steps. One of the most common methods involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyclization with triethylorthoformate to yield the final product.

Scientific Research Applications

(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has shown potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. The compound has been found to exhibit significant activity against several types of cancer cells, making it a potential candidate for the development of anticancer drugs.

properties

Molecular Formula

C13H7ClFN3O2S

Molecular Weight

323.73 g/mol

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C13H7ClFN3O2S/c1-6-11(19)16-13-18(17-6)12(20)10(21-13)5-7-8(14)3-2-4-9(7)15/h2-5H,1H3/b10-5-

InChI Key

AYVUUUDAFKHJEA-YHYXMXQVSA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=NC1=O

SMILES

CC1=NN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=NC1=O

Origin of Product

United States

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